
3,3-Dihexylpentane-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Dihexylpentane-2,4-dione is an organic compound that belongs to the class of diketones It is characterized by the presence of two ketone groups at the 2 and 4 positions of the pentane chain, with hexyl groups attached to the 3 position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dihexylpentane-2,4-dione can be achieved through several methods. One common approach involves the alkylation of pentane-2,4-dione with hexyl halides in the presence of a strong base such as sodium hydride or potassium carbonate. The reaction typically takes place in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method ensures high efficiency and yield. Catalysts such as phase transfer catalysts can be used to enhance the reaction rate and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
3,3-Dihexylpentane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the diketone to corresponding alcohols.
Substitution: The hexyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides and strong bases (e.g., sodium hydride) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
3,3-Dihexylpentane-2,4-dione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving diketones.
Industry: Used in the production of polymers and as an intermediate in the synthesis of other chemicals.
Mécanisme D'action
The mechanism by which 3,3-Dihexylpentane-2,4-dione exerts its effects involves interactions with molecular targets such as enzymes and receptors. The diketone groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The hexyl groups provide hydrophobic interactions that can affect the compound’s solubility and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3-Dimethylpentane-2,4-dione: Similar structure but with methyl groups instead of hexyl groups.
3,3-Diethylpentane-2,4-dione: Contains ethyl groups instead of hexyl groups.
3,3-Dipropylpentane-2,4-dione: Contains propyl groups instead of hexyl groups.
Uniqueness
3,3-Dihexylpentane-2,4-dione is unique due to the presence of long hexyl chains, which impart distinct physical and chemical properties compared to its shorter-chain analogs
Propriétés
Numéro CAS |
112114-41-7 |
|---|---|
Formule moléculaire |
C17H32O2 |
Poids moléculaire |
268.4 g/mol |
Nom IUPAC |
3,3-dihexylpentane-2,4-dione |
InChI |
InChI=1S/C17H32O2/c1-5-7-9-11-13-17(15(3)18,16(4)19)14-12-10-8-6-2/h5-14H2,1-4H3 |
Clé InChI |
NSCOZOWRDYTMHC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(CCCCCC)(C(=O)C)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-[Anilino(phenyl)methylidene]-2-bromo-4-hydroxycyclohexa-2,4-dien-1-one](/img/structure/B14303531.png)
![2-[(Phenylsulfanyl)methylidene]-3,4-dihydronaphthalen-1(2H)-one](/img/structure/B14303539.png)
![Methyl 7-[(4-methylbenzene-1-sulfonyl)oxy]heptanoate](/img/structure/B14303556.png)
![(2E)-[(Quinolin-6-yl)imino]acetic acid](/img/structure/B14303562.png)
![2-Hydroxy-5-[2-(4-methoxyphenoxy)ethoxy]benzoic acid](/img/structure/B14303566.png)

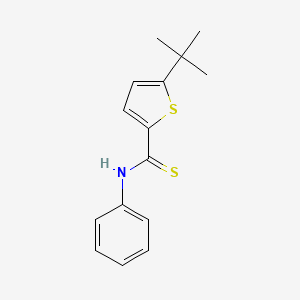
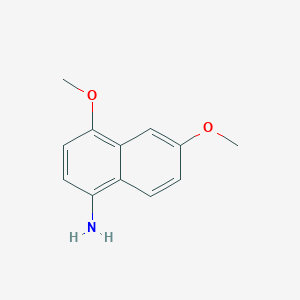
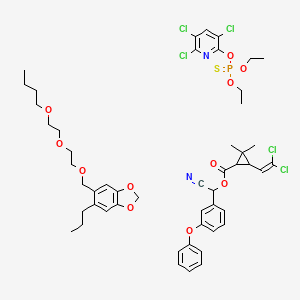

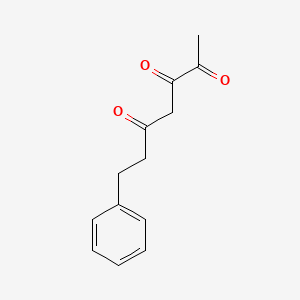
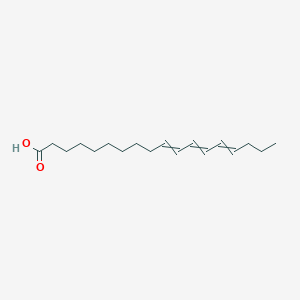
![1-(Octahydro-2H-quinolizin-1-yl)-N-[(pyridin-2-yl)methyl]methanamine](/img/structure/B14303618.png)
